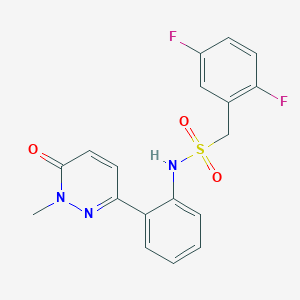

1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3S/c1-23-18(24)9-8-16(21-23)14-4-2-3-5-17(14)22-27(25,26)11-12-10-13(19)6-7-15(12)20/h2-10,22H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOUIYOZIPIIDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NS(=O)(=O)CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

Introduction of the Difluorophenyl Group: This step may involve the use of halogenated aromatic compounds and subsequent substitution reactions.

Sulfonamide Formation: The final step often involves the reaction of the intermediate with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that favor the desired reaction pathway.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or modulation of enzyme activity.

Receptors: Binding to cellular receptors to elicit a biological response.

Pathways: Interference with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related sulfonamide derivatives with documented pesticidal activity (see Table 1 ).

Table 1: Comparison of Key Structural and Functional Features

*Molecular formulas estimated based on IUPAC names.

Key Observations:

Structural Divergence: The target compound replaces the chloro-fluoro and dimethylamino-sulfonyl groups in tolylfluanid/dichlofluanid with a difluorophenyl ring and a pyridazinyl group. This substitution likely alters target specificity and pharmacokinetics.

Functional Implications: Fluorination: The 2,5-difluorophenyl group may improve metabolic stability and bioavailability compared to non-fluorinated analogs like dichlofluanid. Sulfonamide vs. Sulfenamide: Unlike dichlofluanid (a sulfenamide), the target compound is a sulfonamide, which typically exhibits stronger hydrogen-bonding capacity and enzymatic inhibition .

Biological Activity

1-(2,5-Difluorophenyl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

With a molecular weight of approximately 391.4 g/mol. The structural representation can be summarized as follows:

- SMILES :

Cn1nc(-c2ccccc2NS(=O)(=O)Cc2cc(F)ccc2F)ccc1=O

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Research indicates that it may function as an inhibitor in various enzymatic processes, potentially influencing pathways related to cancer and inflammation.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.

- Modulation of Cellular Signaling : It appears to affect signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines through multiple mechanisms:

- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.

- Apoptosis Induction : Triggers programmed cell death pathways.

Case Study : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls, indicating its potential as a therapeutic agent against breast cancer .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings :

- In animal models of inflammation, administration led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary data suggests:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized in the liver with potential active metabolites.

- Excretion : Renal excretion is the primary route for elimination.

Toxicological evaluations indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preclinical studies.

Comparative Analysis

| Property | This compound | Other Similar Compounds |

|---|---|---|

| Molecular Weight | 391.4 g/mol | Varies (typically between 300-500 g/mol) |

| Anticancer Activity | Significant inhibition of cancer cell growth | Varies (some compounds lack efficacy) |

| Anti-inflammatory Activity | Modulates inflammatory cytokines | Not all similar compounds exhibit this property |

| Safety Profile | Favorable at therapeutic doses | Varies widely among compounds |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., THF/H₂O mixtures for oxidative steps ), controlling reaction temperatures (e.g., reflux vs. room temperature ), and stoichiometric ratios of reagents like NaIO₄ for oxidation . Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., DMSO) is critical to isolate the sulfonamide core. Monitor intermediates using TLC and characterize final products via NMR (¹H/¹³C) and HRMS.

Q. Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (2,5-difluorophenyl and pyridazinone rings) and sulfonamide NH signals. ¹⁹F NMR confirms fluorine substitution patterns .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for the sulfonamide and pyridazinone moieties .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation under stress conditions (e.g., acidic/basic hydrolysis) .

Q. How do solvent polarity and reaction temperature influence the stability of the pyridazinone ring during synthesis?

- Methodological Answer : The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group is sensitive to hydrolysis under strongly acidic/basic conditions. Use aprotic solvents (e.g., acetonitrile) at moderate temperatures (40–60°C) to prevent ring-opening. Kinetic studies under varying pH (2–12) and temperatures (25–80°C) can identify degradation pathways .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets (e.g., kinases or enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide group and target active sites (e.g., ATP-binding pockets). Focus on hydrogen bonding with the pyridazinone carbonyl and hydrophobic interactions with fluorophenyl substituents .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize targets .

- SAR Analysis : Compare analogues (e.g., 3-fluorophenyl derivatives ) to identify critical substituents for activity.

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis).

- Metabolic Stability Testing : Evaluate cytochrome P450 metabolism (e.g., CYP3A4/2D6) to identify confounding factors in in vitro vs. in vivo results .

- Data Normalization : Report IC₅₀ values relative to internal standards and account for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies mitigate crystallinity challenges in formulation development?

- Methodological Answer :

- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, ethyl acetate) to identify stable crystalline forms. Analyze via PXRD and DSC .

- Amorphous Dispersion : Prepare solid dispersions with polymers (e.g., PVP-VA64) via spray drying. Characterize solubility enhancement using shake-flask method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.